molecular formula C13H17NO6 B2828953 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid CAS No. 1396969-31-5

2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid

Cat. No. B2828953
CAS RN: 1396969-31-5
M. Wt: 283.28
InChI Key: LYDVPBQLBMIUQN-UHFFFAOYSA-N
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Description

“2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid” is a compound with the CAS Number: 1396969-31-5 . It has a molecular weight of 283.28 and is also known as N-(3,4,5-trimethoxybenzoyl)-Alanine . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 283.28 .

Scientific Research Applications

Nuclear Magnetic Resonance Analysis in Pharmaceuticals

A study by Turczan (1977) explored the determination of sulfamethoxazole and trimethoprim in tablets using nuclear magnetic resonance spectrometry, highlighting the utility of NMR in pharmaceutical analysis, which could be relevant for analyzing compounds like 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid (Turczan, 1977).

Advanced Oxidation Processes for Wastewater Treatment

Research by Sun and Pignatello (1993) identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and UV, pointing towards the significance of understanding degradation pathways in environmental chemistry, possibly applicable to similar compounds (Sun & Pignatello, 1993).

Polymer Chemistry Applications

A study on the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors by Yamanaka et al. (2000) exemplifies the potential of chemical compounds in synthesizing new polymeric materials with unique properties, which could relate to the synthesis or modification of compounds like this compound in polymer chemistry (Yamanaka, Jikei, & Kakimoto, 2000).

properties

IUPAC Name

2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVPBQLBMIUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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